5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Building Block Selection Physicochemical Properties

Pyrazole-4-carboxylic acid derivatives often suffer from unpredictable SAR shifts when substitution patterns deviate. This 1,5-disubstituted analog offers a controlled entry point for XOR inhibitor discovery. - **Validated scaffold**: N1-aryl/C4-carboxylate core matches nanomolar XOR pharmacophore requirements. - **Derivatization-ready**: Free C4-COOH enables direct amide/ester/hydroxamate synthesis without protection steps. - **Quality assurance**: ≥95% purity with batch-specific NMR/HPLC/GC data, reducing parallel synthesis failures.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1119490-22-0
Cat. No. B1520878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS1119490-22-0
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-3-12-11(13(16)17)8-14-15(12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17)
InChIKeyOMMSPYVIZNGJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Structural and Purity Specifications


5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a 1,5-disubstituted pyrazole-4-carboxylic acid derivative with molecular formula C13H14N2O3 and molecular weight 246.26 g/mol . The compound belongs to a therapeutically relevant scaffold class that has yielded potent xanthine oxidoreductase (XOR) inhibitors at nanomolar IC50 levels in published SAR campaigns [1]. It is available from multiple suppliers at ≥95% purity with batch-specific analytical documentation (NMR, HPLC, GC) , making it suitable as a building block for medicinal chemistry optimization programs.

Building block for pyrazole-4-carboxylic acid SAR campaigns targeting XOR
Supplied with batch-specific QC (NMR, HPLC, GC) at documented purity
5-ethyl/4-methoxyphenyl substitution combination for structure-activity exploration

Why 5-Ethyl and 4-Methoxyphenyl Substituents Are Non-Interchangeable


The pyrazole-4-carboxylic acid scaffold is highly sensitive to substitution patterns at N1 and C5. In XOR inhibitor series, the 4-methoxyphenyl group establishes critical π-stacking and hydrogen-bonding interactions within the enzyme binding pocket, while the 5-alkyl chain length directly influences both potency and metabolic stability [1]. General substitution with des-methoxy, des-ethyl, or alternative N-aryl analogs will alter key physicochemical parameters—logP, pKa, and steric bulk—leading to unpredictable shifts in target engagement, selectivity, and pharmacokinetics that cannot be assumed equal without empirical verification.

Analog Des-ethyl or des-methoxy analogs may alter logP, pKa, and binding pocket fit; empirical verification needed.
Electronic Alternative N-aryl substituents (4-methyl, 4-chloro) shift electronic parameters and can change target engagement unpredictably.
QC Uncharacterized analogs without batch QC documentation risk assay artifacts from unidentified impurities.

Quantitative Differentiation Against Closest Structural Analogs


Molecular Weight and 5-Position Substitution vs. Des-Ethyl Analog

The target compound (MW 246.26) incorporates a 5-ethyl substituent absent in the simpler analog 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 138907-79-6, MW 218.21 g/mol) . This 28.05 Da mass increase reflects an additional two-carbon fragment that increases lipophilicity and steric occupancy at the position known to modulate XOR inhibitory potency by over 10-fold in related series, where 5-ethyl derivatives consistently outperform 5-H analogs [1].

5-Ethyl vs. 5-H MW
Class-level inference
+28.05 g/mol (C2H5 addition)
Steric and lipophilic contribution may improve binding pocket complementarity.
Related XOR SAR reports >10-fold potency difference with 5-alkyl substitution.
Medicinal Chemistry Building Block Selection Physicochemical Properties

N-Aryl Electronic Effects: 4-Methoxy vs. 4-Methyl and 4-Chloro Analogs

The 4-methoxyphenyl group (Hammett σp = -0.27) imparts electron-donating character distinct from the 4-methylphenyl (σp = -0.17) and 4-chlorophenyl (σp = +0.23) analogs. In pyrazole-4-carboxylic acid XOR inhibitors, similar electronic modulation at the N1-aryl position altered IC50 values by 5- to 20-fold depending on the electron nature of the substituent [1]. While direct IC50 data for the three analogs are not co-reported in a single study, the methoxy derivative is predicted to have superior hydrogen-bond acceptor capacity versus methyl and reduced metabolic liability versus chloro .

4-Methoxy vs. 4-Me/Cl σp
Class-level inference
σp -0.27 vs. -0.17 / +0.23
Electron-donating character governs target affinity and selectivity profile.
IC50 shifts of 5–20× reported in pyrazole XOR inhibitor series.
Medicinal Chemistry SAR Electronic Effects

Batch-to-Batch Purity and Analytical Documentation

The target compound is supplied with batch-specific QC documentation including NMR, HPLC, and GC at ≥95% purity as standard . This level of analytical characterization is not uniformly available for all analogs; for example, the 5-ethyl-1-(4-methylphenyl) analog (sc-350953) is sold without explicit purity specifications on the product page . Verified purity is essential for reproducible dose-response experiments where even 5% impurities can confound IC50 determinations, particularly at the nanomolar potency levels reported for pyrazole-4-carboxylic acid derivative series [1].

Batch QC Documentation
Supporting evidence
NMR, HPLC, GC; ≥95% purity
Documented purity supports reproducible dose-response experiments.
Closest analog lacks explicit purity data on vendor page.
Quality Control Procurement Analytical Chemistry

Limited Public Bioactivity Data and Novel IP Opportunity

A comprehensive literature and database search (PubMed, BindingDB, ChEMBL, PubChem) did not retrieve published IC50, Ki, or EC50 values for 5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid against any specific biological target as of the search date. In contrast, related 1-phenyl-pyrazole-4-carboxylic acid derivatives have disclosed XOR IC50 values ranging from 4.2 nM to >1,000 nM [1]. The absence of prior art offers an unencumbered freedom-to-operate position for novel composition-of-matter or method-of-use claims, whereas heavily explored analogs may face crowded patent landscapes .

Public Bioactivity Data
Supporting evidence
0 data points vs. >20 for comparator series
Unexplored annotation offers novel target identification entry point.
Verify freedom-to-operate; conduct patent landscape review independently.
Drug Discovery Intellectual Property Novel Chemical Space

Optimal Research and Procurement Applications


Hit Finding for Xanthine Oxidoreductase and Purine Metabolism Targets

The 1-phenyl-pyrazole-4-carboxylic acid scaffold has been validated as a nanomolar XOR inhibitor pharmacophore [1]. 5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid retains the core features required for XOR binding (N1-aryl, C4-carboxylate) while bearing an unexplored 5-ethyl/4-methoxy substitution combination. This compound can serve as a starting point for structure-activity relationship (SAR) expansion in hyperuricemia and gout programs, where novel non-purine inhibitors with improved selectivity over allopurinol are sought [1].

Scaffold Diversification in Kinase or Methyltransferase Inhibitor Libraries

Pyrazole-4-carboxylic acids have been reported as privileged fragments in kinase and protein methyltransferase inhibitor design . The 4-methoxyphenyl group provides a hydrogen-bond acceptor that can engage catalytic lysine or hinge-region residues, while the 5-ethyl group adds steric bulk capable of filling hydrophobic selectivity pockets. The compound is suited for inclusion in diversity-oriented screening libraries targeting epigenetic enzymes or ATP-competitive kinases.

Intermediate for Amide and Ester Prodrug Synthesis

The free carboxylic acid at C4 enables straightforward derivatization to amides, esters, or hydroxamic acids without protection/deprotection steps that complicate less accessible regioisomers. The established 95%+ purity and batch analytical documentation reduce quality-related failure rates during parallel synthesis campaigns, making this compound a reliable building block for medicinal chemistry core exploration.

Freedom-to-Operate Chemical Space for Early-Stage Drug Discovery

The absence of published biological activity data for this specific compound, combined with its structural similarity to patent-protected XOR inhibitor chemotypes [1][2], positions it as a strategically valuable entry point for generating novel composition-of-matter intellectual property. Organizations seeking to establish proprietary SAR around the pyrazole-4-carboxylic acid scaffold can use this compound to differentiate from existing patent estates.

Application
Selection Property
Validation Focus
XOR inhibitor SAR studies
Pyrazole-4-carboxylic acid core with 4-methoxy/5-ethyl substitution
Verify potency in enzymatic assay; compare with published series
Kinase/methyltransferase inhibitor library design
H-bond acceptor and steric bulk for hinge-region binding
Profiling against kinase/epigenetic panels
Building block for amide/ester derivatization
Free carboxylic acid handle with documented purity and QC
Coupling efficiency and purification monitoring
Novel SAR entry for IP generation
Absence of public bioactivity data on this specific compound
Freedom-to-operate analysis; confirm patent landscape
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